molecular formula C19H23NO3 B10780532 Armepavine CAS No. 3423-14-1

Armepavine

Cat. No.: B10780532
CAS No.: 3423-14-1
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Armepavine can be synthesized through several chemical routes. One common method involves the extraction of alkaloids from the lotus leaf using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This method is efficient and environment-friendly, allowing for the simultaneous determination of multiple alkaloids, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale extraction of alkaloids from the lotus plant. The process includes the use of micro-solid phase extraction (micro-SPE) columns filled with polymer materials and eluted with organic solvents like acetonitrile. This method ensures high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Armepavine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Armepavine exerts its effects through multiple molecular targets and pathways. It inhibits the activation of T cells and macrophages, thereby reducing the production of pro-inflammatory cytokines. This compound also suppresses the activation of nuclear factor-kappa B (NF-κB) and phospholipase C gamma (PLCγ), which are key signaling molecules involved in immune responses .

Comparison with Similar Compounds

Armepavine is often compared with other benzylisoquinoline alkaloids, such as:

  • Nuciferine
  • Pronuciferine
  • Liriodenine
  • Northis compound
  • N-methylcoclaurine
  • Coclaurine

These compounds share similar structural features but differ in their pharmacological activities. This compound is unique due to its potent immunosuppressive and antifibrotic properties, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955773
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5884-67-3, 524-20-9, 3423-14-1
Record name Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.